molecular formula C8H9NO2S B082348 Aziridine, 1-(phenylsulfonyl)- CAS No. 10302-15-5

Aziridine, 1-(phenylsulfonyl)-

Cat. No. B082348
CAS RN: 10302-15-5
M. Wt: 183.23 g/mol
InChI Key: AXWKGBIMVDATLR-UHFFFAOYSA-N
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Description

Aziridine, 1-(phenylsulfonyl)- is a chemical compound with the molecular formula C8H9NO2S. It is a member of the aziridine family of organic compounds, which are characterized by a three-membered ring containing one nitrogen atom and two carbon atoms. Aziridines have been extensively studied due to their unique reactivity and potential applications in the fields of pharmaceuticals, agricultural chemicals, and materials science. In

Scientific Research Applications

Stereoselective Synthesis of Aziridines

A remarkable application of Aziridine, 1-(phenylsulfonyl)- is found in the stereoselective synthesis of aziridines. For instance, the stereoselective synthesis of C-sulfonylated aziridines showcases a highly efficient methodology using a one-step aza-Darzens reaction. This process yields 2-sulfonylated aziridine products with excellent stereoselectivities and yields, demonstrating the utility of Aziridine, 1-(phenylsulfonyl)- in synthesizing structurally complex aziridine derivatives with precise stereocontrol (Li et al., 2014).

Synthesis of Optically Active Arylaziridines

The development of methods for synthesizing optically active arylaziridines further exemplifies the importance of Aziridine, 1-(phenylsulfonyl)- in research. A notable method involves regio- and stereospecific lithiation of N-tert-butylsulfonyl-2-phenylaziridine, enabling the production of alpha,alpha-disubstituted aziridines with high enantiomeric purities. This process underlines the critical role of Aziridine, 1-(phenylsulfonyl)- in achieving high stereocontrol in the synthesis of optically active compounds (Musio et al., 2009).

Polymerization of Aziridines

Aziridine, 1-(phenylsulfonyl)- also finds significant application in polymer science, particularly in the polymerization of aziridines. The living anionic copolymerization of 1-(alkylsulfonyl)aziridines, for instance, demonstrates the synthesis of poly(sulfonylaziridine) and linear poly(ethylenimine) through a controlled polymerization process. This highlights the potential of Aziridine, 1-(phenylsulfonyl)- derivatives in creating polymers with specific properties and functionalities (Reisman et al., 2016).

Aziridination Reactions

Furthermore, the aziridination of 2-(phenylsulfinyl)-2-cycloalkenones using arylsulfonyloxycarbamates exemplifies a versatile application of Aziridine, 1-(phenylsulfonyl)- in synthesizing highly functionalized aziridines. This reaction, characterized by high levels of diastereoselectivity, underlines the adaptability of Aziridine, 1-(phenylsulfonyl)- in facilitating complex synthetic transformations (Fioravanti et al., 2002).

properties

IUPAC Name

1-(benzenesulfonyl)aziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-12(11,9-6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWKGBIMVDATLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065030
Record name Aziridine, 1-(phenylsulfonyl)-
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Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)aziridine

CAS RN

10302-15-5
Record name 1-(Phenylsulfonyl)aziridine
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Record name 1-(Phenylsulfonyl)aziridine
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Record name Aziridine, 1-(phenylsulfonyl)-
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Record name Aziridine, 1-(phenylsulfonyl)-
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Record name 1-(phenylsulphonyl)aziridine
Source European Chemicals Agency (ECHA)
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Record name 1-(PHENYLSULFONYL)AZIRIDINE
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